(5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of (5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole moiety can be reduced under specific conditions to form pyrrolidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, pyrroles, and boronic acid derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse organic frameworks.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structural features allow it to interact with biological targets, potentially leading to the discovery of new drugs with therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for these high-tech applications.
Mechanism of Action
The mechanism of action of (5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid: Unique due to the combination of pyrrole and thiophene rings with a boronic acid group.
1H-Pyrrolo[2,3-b]pyridine derivatives: Known for their activity as fibroblast growth factor receptor inhibitors.
Thiophene derivatives: Widely used in organic electronics and pharmaceuticals.
Uniqueness
This compound stands out due to its versatile reactivity and potential applications across multiple fields. Its ability to participate in various chemical reactions and its structural features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8BNO2S |
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Molecular Weight |
193.04 g/mol |
IUPAC Name |
(5-pyrrol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2S/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h1-6,11-12H |
InChI Key |
BJQPMNYNBKANPJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2C=CC=C2)(O)O |
Origin of Product |
United States |
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